molecular formula C21H16N2O3 B5676003 3-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

3-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

Cat. No. B5676003
M. Wt: 344.4 g/mol
InChI Key: NVFMRWYOPLHUDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide often involves complex reactions. For example, a practical synthesis method developed for a CCR5 antagonist showcases the intricacies involved in synthesizing complex benzamide derivatives, highlighting the challenges and innovations in chemical synthesis processes (Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the physical and chemical properties of compounds. Studies utilizing X-ray diffraction and DFT calculations provide valuable insights into the molecular geometry and electronic properties of similar benzamide compounds, demonstrating the importance of structural analysis in the field of chemistry (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of benzamide derivatives can be quite diverse. For instance, copper-catalyzed intramolecular O-arylation presents an efficient method for synthesizing benzoxazoles, showing the reactivity and potential transformations of these compounds (Wu et al., 2014).

properties

IUPAC Name

3-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-25-17-9-5-8-15(12-17)20(24)22-16-10-11-19-18(13-16)23-21(26-19)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFMRWYOPLHUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide

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